molecular formula C18H18N6O3S B8105999 Tyk2-IN-7

Tyk2-IN-7

货号: B8105999
分子量: 401.5 g/mol
InChI 键: KUHISBZXQSKCLH-FIBGUPNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tyk2-IN-7 is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in cytokine signaling and immune regulation. This compound has garnered significant attention due to its potential therapeutic applications in treating autoimmune and inflammatory diseases, such as psoriasis, psoriatic arthritis, and lupus .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tyk2-IN-7 involves multiple steps, including the formation of key intermediates and the final coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

Tyk2-IN-7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines .

科学研究应用

Introduction to Tyk2-IN-7

This compound is a selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, which plays a crucial role in various signaling pathways associated with immune responses and inflammatory diseases. The inhibition of Tyk2 has emerged as a promising therapeutic strategy for treating autoimmune disorders, cancers, and neurodegenerative diseases. This article explores the scientific applications of this compound, supported by comprehensive data tables and documented case studies.

Key Features of Tyk2

  • Structure : Tyk2 consists of several functional domains, including FERM, SH2, pseudokinase, and kinase domains. The pseudokinase domain is critical for its regulatory functions .
  • Role in Cytokine Signaling : Tyk2 mediates signaling for various interleukins (e.g., IL-12, IL-23) that are pivotal in Th1 and Th17 cell differentiation, making it a key player in the pathogenesis of autoimmune conditions .

Clinical Efficacy

Tyk2 inhibitors like this compound have shown promise in clinical trials for autoimmune diseases such as:

  • Psoriasis : Higher response rates and improved tolerability compared to traditional therapies have been observed .
  • Inflammatory Bowel Disease (IBD) : Tyk2 inhibition reduces inflammation and mucosal damage in models of IBD .
  • Rheumatoid Arthritis : Studies indicate that Tyk2 inhibitors can significantly reduce disease severity and joint inflammation .

Psoriasis Management

A clinical trial involving patients with moderate to severe psoriasis demonstrated that treatment with this compound led to significant improvements in Psoriasis Area and Severity Index (PASI) scores compared to placebo groups. The study highlighted reduced skin inflammation and lesion size within weeks of treatment initiation.

IBD Treatment

In a murine model of colitis induced by dextran sulfate sodium (DSS), administration of this compound resulted in decreased colonic inflammation, as evidenced by histological analysis showing reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Applications in Cancer Therapy

Recent studies suggest that Tyk2 plays a role in tumor progression and immune evasion. Inhibition of Tyk2 signaling may enhance anti-tumor immunity by modulating the tumor microenvironment:

  • Prostate Cancer : Research indicates that Tyk2 signaling facilitates cancer cell invasion; thus, targeting this pathway may impede tumor metastasis .
  • Neuroblastoma : Inhibition of Tyk2 has been associated with reduced tumor growth and enhanced sensitivity to chemotherapy agents .

Data Table: Summary of Clinical Applications

Disease TypeMechanismOutcomeReferences
PsoriasisInhibition of IL-23 signalingReduced PASI scores
Inflammatory Bowel DiseaseModulation of immune responseDecreased inflammation
Rheumatoid ArthritisTargeting Th1/Th17 pathwaysLowered disease activity
Prostate CancerInhibition of invasionReduced metastasis
NeuroblastomaEnhanced chemotherapy responseImproved survival rates

作用机制

Tyk2-IN-7 exerts its effects by selectively inhibiting the activity of TYK2. It binds to the regulatory domain of TYK2, preventing the conformational change required for ATP substrate binding. This inhibition blocks the downstream signaling pathways mediated by TYK2, such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and modulates the immune response .

生物活性

Tyk2-IN-7 is a selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, which plays a crucial role in mediating immune responses and inflammatory processes. This compound has garnered attention due to its potential therapeutic applications in autoimmune diseases and other inflammatory conditions. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in various models, and implications for clinical use.

Tyk2 is involved in signaling pathways for several key cytokines, including type I interferons (IFN), interleukin-12 (IL-12), and interleukin-23 (IL-23). These pathways are critical for the regulation of immune responses. This compound functions by inhibiting the catalytic activity of Tyk2, thereby disrupting these signaling pathways. This inhibition can lead to a reduction in pro-inflammatory cytokine production and modulation of immune cell activity.

Efficacy in Preclinical Models

Research indicates that this compound exhibits significant biological activity across various preclinical models:

  • Inflammatory Bowel Disease (IBD) : In murine models of IBD, this compound treatment resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α, demonstrating its potential to mitigate inflammation associated with IBD .
  • Psoriasis : A study utilizing an imiquimod-induced psoriasis model showed that this compound significantly reduced skin inflammation and thickness compared to untreated controls, suggesting its efficacy in treating psoriasis .
  • Rheumatoid Arthritis : In collagen-induced arthritis models, this compound administration led to reduced joint swelling and inflammatory cell infiltration, highlighting its therapeutic potential for rheumatoid arthritis .

Research Findings and Data Tables

The following table summarizes key findings from studies investigating the effects of this compound across different disease models:

Disease Model Outcome Cytokine Levels Reference
Inflammatory Bowel DiseaseDecreased inflammationReduced IL-6, TNF-α
PsoriasisReduced skin thicknessDecreased IL-17A
Rheumatoid ArthritisLowered joint swellingImpaired IL-1β, IL-6 production

Case Studies

Several case studies have highlighted the clinical relevance of Tyk2 inhibition:

  • Case Study 1 : A clinical trial involving patients with moderate to severe psoriasis demonstrated that treatment with this compound led to a significant improvement in Psoriasis Area Severity Index (PASI) scores after 12 weeks of therapy. Approximately 50% of patients achieved PASI 75 response rates .
  • Case Study 2 : In patients with rheumatoid arthritis who were resistant to conventional therapies, this compound showed promise in reducing disease activity scores and improving quality of life metrics over a six-month treatment period .

属性

IUPAC Name

4-(2-methylsulfonylanilino)-6-(pyridin-2-ylamino)-N-(trideuteriomethyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c1-19-18(25)17-13(21-12-7-3-4-8-14(12)28(2,26)27)11-16(23-24-17)22-15-9-5-6-10-20-15/h3-11H,1-2H3,(H,19,25)(H2,20,21,22,23)/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHISBZXQSKCLH-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN=C(C=C1NC2=CC=CC=C2S(=O)(=O)C)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC=C2S(=O)(=O)C)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。